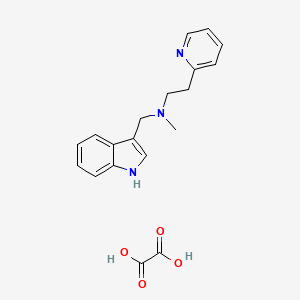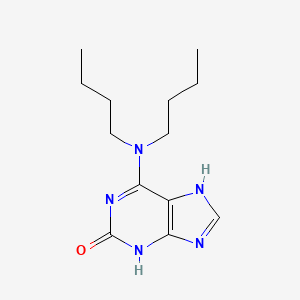
6-(dibutylamino)-9H-purin-2-ol
Übersicht
Beschreibung
6-(dibutylamino)-9H-purin-2-ol, also known as DBA, is a purine derivative that has been extensively studied for its potential use in scientific research. DBA is a potent and selective inhibitor of adenosine deaminase, an enzyme that plays a crucial role in the metabolism of adenosine, a nucleoside that is involved in a variety of physiological processes. In
Wirkmechanismus
The mechanism of action of 6-(dibutylamino)-9H-purin-2-ol involves the inhibition of adenosine deaminase, an enzyme that catalyzes the conversion of adenosine to inosine. By inhibiting this enzyme, 6-(dibutylamino)-9H-purin-2-ol increases the levels of adenosine and its metabolites, leading to a variety of physiological effects. 6-(dibutylamino)-9H-purin-2-ol has also been shown to have some activity at adenosine receptors, although the exact mechanism of this activity is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(dibutylamino)-9H-purin-2-ol are diverse and complex. 6-(dibutylamino)-9H-purin-2-ol has been shown to modulate the activity of a variety of enzymes and signaling pathways, including the regulation of inflammation, immune response, and the cardiovascular system. 6-(dibutylamino)-9H-purin-2-ol has also been shown to have some activity at adenosine receptors, which are involved in a variety of physiological processes, including the regulation of sleep, pain, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(dibutylamino)-9H-purin-2-ol is its selectivity for adenosine deaminase, which allows for the specific modulation of adenosine metabolism and signaling pathways. 6-(dibutylamino)-9H-purin-2-ol is also relatively easy to synthesize and has a long shelf life, making it a convenient tool for scientific research. However, 6-(dibutylamino)-9H-purin-2-ol does have some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are many potential future directions for the study of 6-(dibutylamino)-9H-purin-2-ol. One area of interest is the role of 6-(dibutylamino)-9H-purin-2-ol in the regulation of inflammation and immune response, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions. Another area of interest is the potential use of 6-(dibutylamino)-9H-purin-2-ol in the treatment of cardiovascular disease, where it could be used to modulate the activity of adenosine receptors and signaling pathways. Additionally, further research is needed to understand the exact mechanism of action of 6-(dibutylamino)-9H-purin-2-ol at adenosine receptors and to explore its potential as a therapeutic agent in a variety of other physiological processes.
Wissenschaftliche Forschungsanwendungen
6-(dibutylamino)-9H-purin-2-ol has been extensively studied for its potential use in scientific research. One of the main applications of 6-(dibutylamino)-9H-purin-2-ol is in the study of adenosine metabolism and signaling pathways. 6-(dibutylamino)-9H-purin-2-ol has been shown to inhibit the activity of adenosine deaminase in vitro and in vivo, leading to an increase in the levels of adenosine and its metabolites. This increase in adenosine levels has been shown to have a variety of effects on physiological processes, including the regulation of inflammation, immune response, and the cardiovascular system.
Eigenschaften
IUPAC Name |
6-(dibutylamino)-3,7-dihydropurin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-3-5-7-18(8-6-4-2)12-10-11(15-9-14-10)16-13(19)17-12/h9H,3-8H2,1-2H3,(H2,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOZQTYYESVLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=O)NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dibutylamino)-3,7-dihydropurin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)
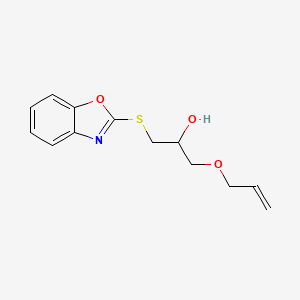
![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)
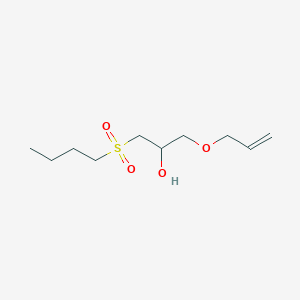
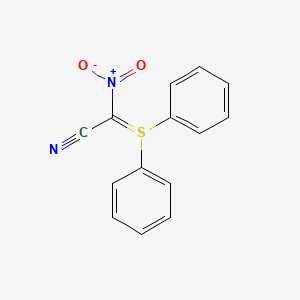
![2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845587.png)
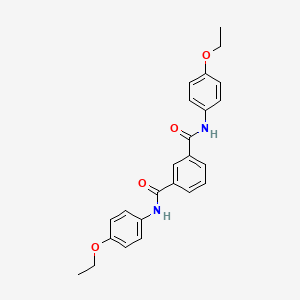
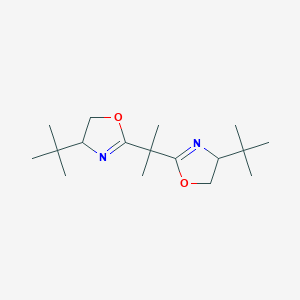
![ethyl (2-{[(2-pyridinylthio)acetyl]amino}-1,3-oxazol-4-yl)acetate](/img/structure/B3845600.png)
![4-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B3845623.png)
![6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide](/img/structure/B3845635.png)
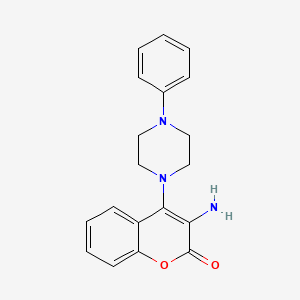
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3845643.png)
